molecular formula C15H8ClN3 B1407702 3-(2-Chloroquinazolin-4-yl)benzonitrile CAS No. 1292317-90-8

3-(2-Chloroquinazolin-4-yl)benzonitrile

Cat. No. B1407702
CAS RN: 1292317-90-8
M. Wt: 265.69 g/mol
InChI Key: GMHVFTZAFNNIMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(2-Chloroquinazolin-4-yl)benzonitrile” is a compound that belongs to the class of quinazolines . It has a molecular formula of C15H8ClN3 and a molecular weight of 265.70 . It is used in research and has a CAS number of 1292317-90-8 .

Scientific Research Applications

  • Chemical Synthesis and Characterization : Michaelidou and Koutentis (2009) described the conversion of 2-(4-chloro-5H-1,2,3-dithiazolylideneamino)benzonitriles into other chemical structures like 3-aminoindole-2-carbonitriles, indicating the compound's utility in synthetic organic chemistry (Michaelidou & Koutentis, 2009).

  • Pharmaceutical Development : Hopes, Parker, and Patel (2006) studied the optimization of an unsymmetrical Hantzsch reaction for plant-scale manufacture of a potassium-channel opener, which is a derivative of a similar compound, indicating its potential in drug synthesis (Hopes, Parker, & Patel, 2006).

  • Cancer Research : Sarangi et al. (2020) assessed synthesized diazenylsulfonamides, including derivatives of 2-chloroquinazolin, for their potential as apoptosis inducers and radical scavengers in cancer research (Sarangi et al., 2020).

  • Antimicrobial Applications : Patel and Shaikh (2011) explored the synthesis of new quinazolinone analogs and their antimicrobial activities, which demonstrates the relevance of such compounds in developing new antimicrobial agents (Patel & Shaikh, 2011).

  • Antitubercular and Antibacterial Activities : Rao and Subramaniam (2015) synthesized novel 3-chloro-N-(4-oxo-2-arylquinazolin-3(4H)-yl)-1-benzothiophene-2-carboxamide analogs, evaluating their effectiveness against tuberculosis and bacterial infections (Rao & Subramaniam, 2015).

  • Inhibitory Analysis for Cancer Treatment : Ghanei et al. (2016) synthesized derivatives from 2-chloroquinoline-3-carbaldehydes and evaluated them as potential inhibitors of AKT1, an enzyme associated with cancer, suggesting a role in cancer therapy (Ghanei, Lari, Eshghi, & Saadatmandzadeh, 2016).

Safety and Hazards

The compound “3-(2-Chloroquinazolin-4-yl)benzonitrile” should be handled with care. It is advised to keep the compound away from heat, sparks, open flames, and hot surfaces. It should be stored in a well-ventilated place and kept cool . The compound should be handled under inert gas and protected from moisture .

Future Directions

Quinazoline derivatives, such as “3-(2-Chloroquinazolin-4-yl)benzonitrile”, have received significant attention due to their wide and distinct biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules . Therefore, future research may focus on exploring the potential applications of these compounds in various fields, including medicinal chemistry.

properties

IUPAC Name

3-(2-chloroquinazolin-4-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClN3/c16-15-18-13-7-2-1-6-12(13)14(19-15)11-5-3-4-10(8-11)9-17/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMHVFTZAFNNIMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)Cl)C3=CC=CC(=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chloroquinazolin-4-yl)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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